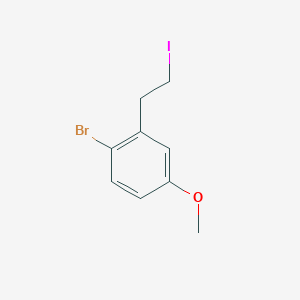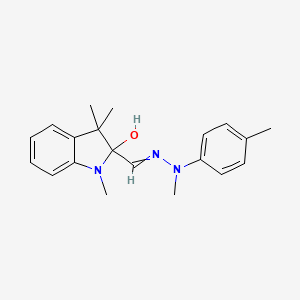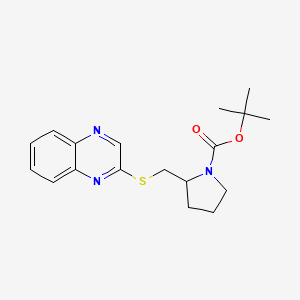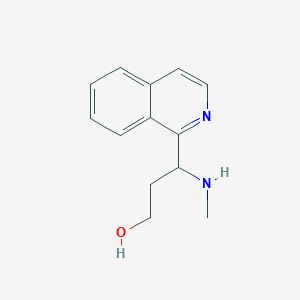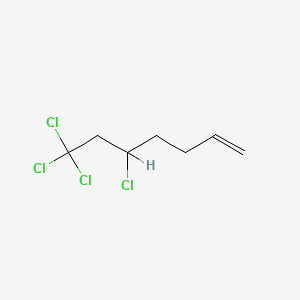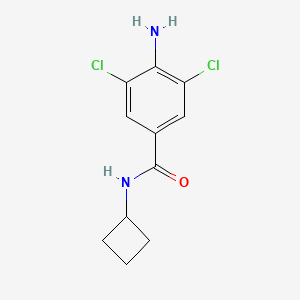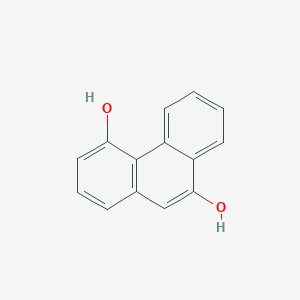
Phenanthrene-4,9-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Phenanthrenediol is a chemical compound with the molecular formula C₁₄H₁₀O₂. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes hydroxyl groups at the 4 and 9 positions on the phenanthrene backbone .
準備方法
Synthetic Routes and Reaction Conditions: 4,9-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride in anhydrous diethyl ether. The reaction is typically carried out in a Soxhlet apparatus, where phenanthrenequinone is reduced over a period of 16 hours. The resulting product is then purified through recrystallization from benzene .
Industrial Production Methods: While specific industrial production methods for 4,9-Phenanthrenediol are not extensively documented, the general approach involves large-scale reduction reactions similar to the laboratory synthesis. Industrial processes may employ more efficient solvents and reagents to optimize yield and purity.
化学反応の分析
Types of Reactions: 4,9-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using reagents such as chromic acid.
Reduction: The compound can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst like Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9 position to form 9-bromophenanthrene when treated with bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
科学的研究の応用
4,9-Phenanthrenediol has several applications in scientific research:
作用機序
The mechanism of action of 4,9-Phenanthrenediol involves its interaction with cellular components. It can act as a radical scavenger, protecting cells from oxidative damage. The compound’s hydroxyl groups enable it to participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities . Additionally, its ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes .
類似化合物との比較
4,9-Phenanthrenediol can be compared with other phenanthrene derivatives:
Phenanthrenequinone: An oxidized form of phenanthrene with ketone groups at the 9 and 10 positions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogen atoms added at the 9 and 10 positions.
9-Bromophenanthrene: A halogenated derivative with a bromine atom at the 9 position.
Uniqueness: 4,9-Phenanthrenediol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in both oxidation and reduction reactions, as well as its potential biological activities, sets it apart from other phenanthrene derivatives .
特性
CAS番号 |
364080-29-5 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC名 |
phenanthrene-4,9-diol |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-4-9-8-13(16)10-5-1-2-6-11(10)14(9)12/h1-8,15-16H |
InChIキー |
UGFDWAKMFVKKFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C(=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


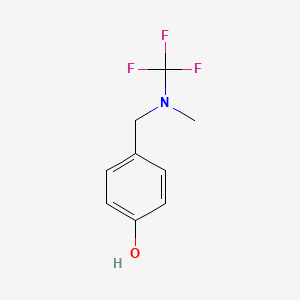
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
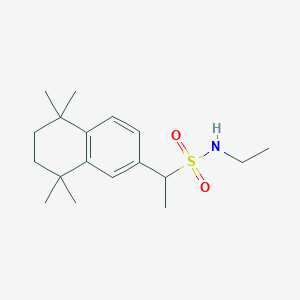

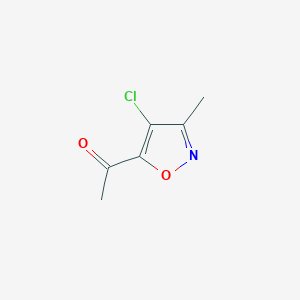


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
